molecular formula C20H20N4S2 B2892920 5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE CAS No. 402954-56-7

5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE

Cat. No.: B2892920
CAS No.: 402954-56-7
M. Wt: 380.53
InChI Key: WWRZBXNMCDMKHB-UHFFFAOYSA-N
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Description

This compound is a pyridine-thiazole hybrid featuring a cyano-substituted cyclopentylidene moiety at the thiazole C2 position, a methyl group at pyridine C6, and a propylsulfanyl chain at pyridine C2. Its fused heterocyclic core is characteristic of bioactive molecules, with structural analogs reported in antiviral, anticancer, and CNS-targeting agents . The cyclopentylidene group introduces conformational rigidity, while the propylsulfanyl chain may modulate lipophilicity and membrane permeability .

Properties

IUPAC Name

5-[2-[cyano(cyclopentylidene)methyl]-1,3-thiazol-4-yl]-6-methyl-2-propylsulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4S2/c1-3-8-25-19-15(10-21)9-16(13(2)23-19)18-12-26-20(24-18)17(11-22)14-6-4-5-7-14/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRZBXNMCDMKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C=C1C#N)C2=CSC(=N2)C(=C3CCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common approach is the cyanoacetylation of amines, which involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . This method can be performed without solvents at room temperature or with solvents under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as solvent-free reactions, high-temperature stirring, and the use of catalysts can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s cyano and thiazole groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Heterocycles

Compound Name / ID Core Structure Key Substituents Reported Bioactivity Synthetic Route
5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE Pyridine-thiazole fusion Cyclopentylidene-CN, propylsulfanyl, methyl Not explicitly reported (structural analogs suggest kinase inhibition) Condensation of thiazole precursors with nitrile reagents
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine 4-Cyanobenzylidene, CN Cytotoxicity (unidentified targets) Aldehyde-thiazole condensation
6,11-Dihydro-2-(5-methylfuran-2-yl)-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimidoquinazoline Furan, CN Anticancer (DNA intercalation) Thiouracil-anthranilic acid fusion
MPEP (mGlu5 antagonist) Pyridine Phenylethynyl, methyl Anxiolytic (mGlu5 receptor blockade) Sonogashira coupling

Key Structural and Functional Insights:

Compared to MPEP, the thiazole ring in the target compound introduces additional hydrogen-bonding sites, which may enhance target selectivity .

Substituent Effects: The cyclopentylidene-CN group confers steric bulk and electronic withdrawal, contrasting with 11b’s planar 4-cyanobenzylidene. This difference may reduce π-π stacking but improve hydrophobic pocket binding . The propylsulfanyl chain increases lipophilicity (clogP ≈ 3.8) compared to MPEP’s phenylethynyl group (clogP ≈ 2.1), suggesting divergent pharmacokinetic profiles .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to 11a/b, utilizing cyclopentylidene-malononitrile intermediates under acidic conditions . In contrast, MPEP requires palladium-catalyzed cross-coupling .

However, the cyclopentylidene group’s impact on toxicity remains unstudied . Molecular docking studies (as in ) suggest that minor substituent changes (e.g., propylsulfanyl vs. methylthio) can drastically alter binding affinity to kinases like EGFR .

Research Findings and Implications

  • Structural Similarity Networks :
    Using Murcko scaffolds and Tanimoto coefficients (≥0.5), the target compound clusters with thiazole-pyridine hybrids but diverges from pyrimidoquinazolines due to ring fusion patterns . This grouping aligns with bioactivity trends in kinase inhibition .

  • Docking Affinity Variability :
    In silico studies highlight that the cyclopentylidene group’s conformational constraints may reduce off-target effects compared to flexible benzylidene analogs (e.g., 11b) .

  • Synthetic Challenges : The propylsulfanyl chain’s introduction requires careful optimization to avoid side reactions, as seen in analogous syntheses using sodium ethoxide .

Biological Activity

The compound 5-{2-[CYANO(CYCLOPENTYLIDENE)METHYL]-1,3-THIAZOL-4-YL}-6-METHYL-2-(PROPYLSULFANYL)PYRIDINE-3-CARBONITRILE represents a unique structure that combines pyridine, thiazole, and cyano functionalities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down as follows:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Thiazole Ring : A five-membered ring containing both sulfur and nitrogen.
  • Cyano Group : A nitrile functional group (-C≡N) that enhances biological activity.
  • Propylsulfanyl Group : A sulfur-containing side chain that may influence solubility and reactivity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial : Inhibition of bacterial growth and fungal infections.
  • Anticancer : Induction of apoptosis in cancer cells through various pathways.
  • Anti-inflammatory : Reduction of inflammatory markers in vitro and in vivo.

The biological activities of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with thiazole and pyridine moieties often act as inhibitors of key enzymes involved in cell signaling pathways.
  • Receptor Modulation : The ability to bind to specific receptors can lead to altered cellular responses, particularly in cancer cells.
  • Oxidative Stress Induction : The presence of the cyano group may enhance oxidative stress, leading to cell death in malignant cells.

Anticancer Activity

Recent studies have demonstrated that similar compounds exhibit potent anticancer effects:

  • PIM1 Kinase Inhibition : Research has shown that derivatives with a cyano group can inhibit PIM1 kinase, a target for cancer therapy. For instance, a related compound demonstrated an IC50 value of 50 nM against PIM1 kinase .
CompoundIC50 (nM)Target
Compound A50PIM1 Kinase
Compound B840PIM1 Kinase
Compound C430PIM1 Kinase

Antimicrobial Properties

Compounds structurally similar to the target compound have been tested for antimicrobial efficacy:

  • In vitro Studies : Several derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. One study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for a related thiazole derivative against Staphylococcus aureus .

Q & A

Basic: What synthetic methodologies are most effective for constructing the thiazole-pyridine-carbonitrile core of this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of the thiazole-pyridine-carbonitrile scaffold requires multi-step heterocyclic condensation. Key steps include:

  • Cyclocondensation : Use chloroacetic acid and aromatic aldehydes in a mixed solvent system (acetic anhydride/acetic acid) with sodium acetate as a catalyst, refluxed for 2–12 hours to form thiazolo-pyrimidine intermediates .
  • Functionalization : Introduce the cyclopentylidene-cyanomethyl group via nucleophilic substitution or cycloaddition. Optimize solvent polarity (e.g., DMF or DMSO) to enhance regioselectivity .
  • Yield Optimization : Adjust stoichiometry of reagents (e.g., 1:1 molar ratio of aldehyde to thiouracil derivatives) and employ gradient crystallization (e.g., DMF/water) to improve purity and yield (up to 68% reported) .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

Answer:

  • Key Techniques :
    • IR Spectroscopy : Confirm nitrile (C≡N) stretches near 2,219 cm⁻¹ and carbonyl (C=O) bands at 1,719 cm⁻¹ .
    • NMR : Use DMSO-d₆ for solubility; monitor pyridine protons (δ 7.29–8.01 ppm) and cyclopentylidene methylene signals (δ 2.24–2.37 ppm) .
    • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 386 [M⁺]) and fragmentation patterns .
  • Data Contradictions : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Re-crystallize to rule out solvent artifacts .

Advanced: How can integrated computational and experimental approaches predict the electronic and photophysical properties of this compound?

Answer:

  • Computational Modeling :
    • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and charge distribution .
    • TD-DFT : Simulate UV-Vis absorption spectra; compare with experimental λmax (e.g., 350–450 nm for similar cyanothiazoles) .
  • Experimental Validation :
    • Synthesize derivatives with electron-withdrawing groups (e.g., -CF₃) to test computational predictions on fluorescence quantum yields .
    • Use cyclic voltammetry to correlate computed ionization potentials with redox behavior .

Advanced: What strategies are recommended for designing analogs to investigate structure-activity relationships (SAR) in antimicrobial or anticancer applications?

Answer:

  • Core Modifications :
    • Heteroatom Substitution : Replace sulfur in the thiazole ring with selenium to enhance redox activity .
    • Side-Chain Engineering : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the pyridine 6-position to improve solubility and target binding .
  • Biological Screening :
    • Use high-throughput assays to evaluate analogs against Gram-negative bacteria (e.g., E. coli MIC values) .
    • Assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can combinatorial experimental design principles optimize the synthesis and functionalization of derivatives?

Answer:

  • Design of Experiments (DoE) :
    • Variables : Screen temperature (80–120°C), catalyst loading (0.1–1.0 eq), and solvent polarity (DMF vs. THF) using a Plackett-Burman matrix .
    • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and minimize byproducts .
  • Parallel Synthesis :
    • Automate reaction setups for 24–48 derivatives in parallel; characterize via LC-MS to identify optimal conditions .

Advanced: What mechanistic insights can be gained from studying the compound’s regiochemical outcomes during heterocycle formation?

Answer:

  • Kinetic vs. Thermodynamic Control :
    • Conduct time-resolved NMR to monitor intermediate formation (e.g., enolate vs. carbocation species) .
    • Use low-temperature conditions (−78°C) to trap kinetic products (e.g., cis-configured cyclopentylidene) .
  • Steric Effects :
    • Introduce bulky substituents (e.g., tert-butyl) to sterically direct cyclization pathways .

Advanced: How can contradictions in reported biological activity data for structural analogs be systematically addressed?

Answer:

  • Meta-Analysis :
    • Compile IC₅₀/MIC data from PubChem and ChEMBL; apply statistical tools (e.g., ANOVA) to identify outliers .
  • Standardized Assays :
    • Re-test disputed analogs under uniform conditions (e.g., pH 7.4, 37°C) with positive controls (e.g., doxorubicin for cytotoxicity) .

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